

HPLC method for quantification of Rutin hydrate in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025



An HPLC Method for the Quantification of Rutin Hydrate in Plant Extracts

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin, a flavonoid glycoside found in many plants, fruits, and vegetables, is recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects.[1] Accurate quantification of rutin in plant extracts is crucial for the standardization of herbal medicines and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reliable technique for the separation and quantification of phytochemicals like rutin from complex plant matrices.[1] This document provides a detailed protocol for the quantification of **rutin hydrate** in plant extracts using Reverse-Phase HPLC (RP-HPLC), including method validation parameters and data presentation.

Principle of the Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for analyzing flavonoids. In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a polar solvent mixture. Rutin, being a moderately polar compound, is injected into the system and travels through the column with the mobile phase.



Its separation is based on its partitioning between the nonpolar stationary phase and the polar mobile phase. The compound is then detected by a UV-Vis detector as it elutes from the column, and the resulting peak area is proportional to its concentration.

Experimental Protocol Apparatus and Materials

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- HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array
 (PDA) detector.[2][3]
- Analytical balance.
- Ultrasonic bath.
- · Vortex mixer.
- Centrifuge.
- Syringe filters (0.22 μm or 0.45 μm).[1]
- Volumetric flasks and pipettes.
- Chemicals and Reagents:
 - Rutin hydrate standard (purity ≥94%).[4]
 - HPLC grade methanol, acetonitrile, and water.[5]
 - Acids for mobile phase modification (e.g., acetic acid, formic acid, orthophosphoric acid).
 [2][5]
 - Plant material (dried and powdered).

Preparation of Standard Solutions



- Stock Standard Solution: Accurately weigh a suitable amount of **rutin hydrate** standard and dissolve it in methanol in a volumetric flask to obtain a stock solution (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a range of concentrations for the calibration curve (e.g., 1-10 μg/mL or 5-60 μg/mL).[2][5][6]

Sample Preparation (Plant Extract)

- Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.[3][7]
- Extraction: Accurately weigh about 1.0 g of the powdered plant material and place it in a flask. Add a suitable volume of extraction solvent (e.g., 20 mL of methanol).[1]
- Sonication/Maceration: Sonicate the mixture for approximately 30 minutes or let it macerate overnight at room temperature to ensure complete extraction.[1][7]
- Filtration and Dilution: Filter the extract through a 0.45 μm or 0.22 μm syringe filter to remove particulate matter.[1] The filtrate can be diluted with the mobile phase if the rutin concentration is expected to be high.

Chromatographic Conditions

The optimal chromatographic conditions can vary depending on the specific plant matrix and available equipment. Below is a summary of conditions reported in various studies. A C18 column is most commonly used.[2][5][6]

Table 1: Summary of HPLC Chromatographic Conditions for Rutin Quantification



Parameter	Method 1	Method 2	Method 3	Method 4
Stationary Phase (Column)	C18 (250mm x 4.6mm, 5µm) [5]	C18 (150mm x 4.6mm, 5µm) [2]	Chromolith RP-18[7]	Kinetex XB- C18[4]
Mobile Phase	Acetonitrile: 0.1% Acetic Acid (Isocratic)[5]	Methanol: 0.05% Formic Acid (80:20 v/v)[2]	Methanol: Water (50:50 v/v) in 10 mM acetate buffer (pH 4.1)[7]	0.5% Acetic Acid: Acetonitrile (Gradient)[4]
Flow Rate	1.0 mL/min[5]	1.0 mL/min[2]	1.0 mL/min[7]	1.0 mL/min[4]
Detection Wavelength (UV)	259 nm[5]	281 nm[2]	356 nm[7]	356 nm[4]
Injection Volume	20 μL[5]	20 μL[8]	Not Specified	Not Specified
Column Temperature	37 °C[5]	Ambient[2]	Not Specified	26 °C[4]

| Retention Time (approx.) | 3.2 - 3.3 min[5] | 5.7 min[2] | Not Specified | Not Specified |

Method Validation

The analytical method should be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][4]

- Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. This is confirmed by comparing the retention time and UV spectrum of the standard peak with that in the plant extract.[4]
- Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is plotted (peak area vs. concentration) and the correlation coefficient (r²) is determined.[5]
- Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, spiking a blank matrix with a known amount of standard at different levels (e.g., 80%, 100%, 120%).[5]



- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels:
 - Repeatability (Intra-day precision): Analysis of samples on the same day.[5]
 - Intermediate Precision (Inter-day precision): Analysis of samples on different days.[5]
 Precision is expressed as the percent relative standard deviation (%RSD).[5]
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.[9]
- Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
- Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).[5]

Table 2: Summary of Method Validation Parameters from Various Studies

Parameter	Study 1	Study 2	Study 3	Study 4
Linearity Range (μg/mL)	1 - 6[5]	2 - 10[2]	10 - 30[1]	8 - 120[10]
Correlation Coefficient (r²)	> 0.995[11]	0.999[2]	Not Specified	0.9998[10]
Accuracy (% Recovery)	80 - 120%[5]	99.85 - 101.37% [4]	Not Specified	Not Specified
Precision (%RSD, Intra- day)	< 1.91[5]	< 0.15[4]	Not Specified	< 2.0[9]
Precision (%RSD, Inter- day)	< 1.63[5]	< 0.18[4]	Not Specified	< 2.0[9]
LOD (μg/mL)	Not Specified	Not Specified	≤ 4.0[1]	2.6[10]



| LOQ (μg/mL) | Not Specified | Not Specified | 3.4[1] | 8.0[10] |

Data Analysis and Quantification

- Calibration Curve: Inject the working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration of the rutin standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r^2) .
- Sample Analysis: Inject the prepared plant extract sample into the HPLC system.
- Quantification: Determine the peak area corresponding to rutin in the sample chromatogram.
 Calculate the concentration of rutin in the sample using the regression equation from the calibration curve.

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

The final amount of rutin in the original plant material is then calculated, taking into account the initial weight of the plant material and any dilution factors, and is typically expressed as $\mu g/g$ or $\mu g/g$ of the dried plant material.

Quantitative Data Summary

The developed HPLC methods have been successfully applied to quantify rutin in various plant extracts.

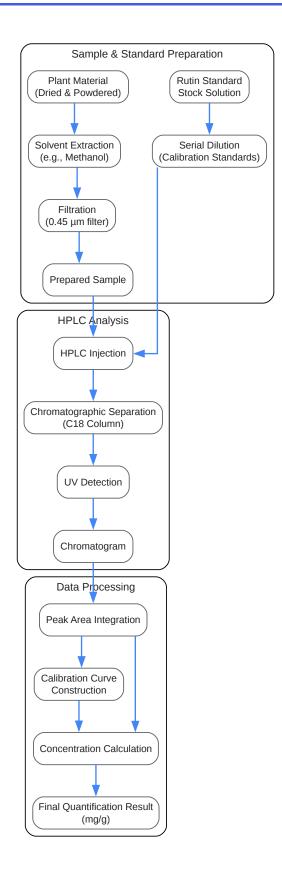
Table 3: Examples of Rutin Content in Various Plant Extracts

Plant Species	Part Used	Rutin Content	Reference
Moringa oleifera	Leaves	555.6 ± 1.79 μg/g	[1]
Dimorphandra gardneriana	Pods (inner bark)	14.506 μg/mL (in 20 μg/mL extract)	[12]

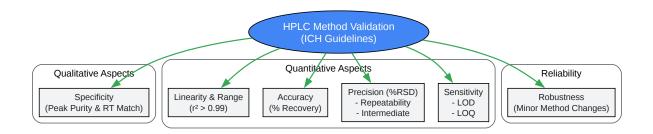
| Morus alba | Leaves | 0.108 mg / 25 mg of extract |[5] |

Visualizations









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 To cite this document: BenchChem. [HPLC method for quantification of Rutin hydrate in plant extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162542#hplc-method-for-quantification-of-rutinhydrate-in-plant-extracts]

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